Apilimod mésylate

Vue d'ensemble

Description

Synthesis Analysis

Apilimod inhibits the synthesis of two lipids, PtdIns5P and PtdIns (3,5)P2, which are produced by the lipid kinase enzyme PIKfyve . The syntheses of these lipids are efficiently and similarly inhibited by apilimod in in vitro assays .Molecular Structure Analysis

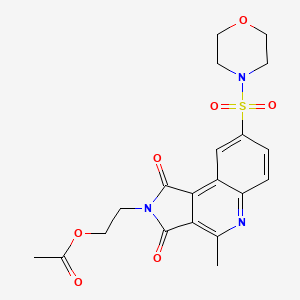

The molecular formula of Apilimod mesylate is C25H34N6O8S2 . Its molecular weight is 610.700 .Chemical Reactions Analysis

Apilimod inhibits not only PtdIns (3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation . It also triggers a marked reduction of both lipids in the context of intact cells .Applications De Recherche Scientifique

1. Inhibition de l'IL-12/IL-23 dans la réponse immunitaire Apilimod mésylate est un inhibiteur puissant de l'IL-12 et de l'IL-23, des cytokines impliquées dans les réponses immunitaires. Il a montré une efficacité dans l'inhibition de l'IL-12 avec des CI50 de 1 nM dans les PBMC humaines, suggérant des applications potentielles dans les conditions où ces cytokines sont surexprimées .

Applications antivirales

Des études indiquent qu'Apilimod peut prévenir l'invasion virale en inhibant les protéases des cellules hôtes essentielles à la présentation de l'antigène et à l'activation des lymphocytes T. Cela suggère son utilisation potentielle dans les thérapies antivirales, bien qu'il puisse également bloquer les réponses immunitaires antivirales .

Activité anticancéreuse

Apilimod a démontré une large activité anticancéreuse in vitro et in vivo dans divers sous-types de lymphome non hodgkinien à cellules B (B-NHL). Il induit la cytotoxicité par la perturbation de la fonction lysosomale, mettant en évidence un mécanisme d'action unique pour le traitement du cancer .

Traitement des maladies inflammatoires

Le mode d'action hypothétique de l'this compound cible les premières étapes du processus inflammatoire, ce qui en fait un candidat pour le traitement des maladies inflammatoires telles que la maladie de Crohn (MC). Sa formulation orale offre un confort par rapport aux médicaments injectables ou sous-cutanés .

Mécanisme D'action

Target of Action

Apilimod mesylate primarily targets the phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase . PIKfyve plays a crucial role in the endosomal and lysosomal system, regulating membrane homeostasis, endosomal trafficking, and autophagy . It is also known to inhibit the synthesis of interleukin-12 (IL-12) and interleukin-23 (IL-23), thereby preventing IL-12/IL-23 mediated immune responses .

Mode of Action

Apilimod mesylate interacts with its target, PIKfyve, by inhibiting its activity. This inhibition disrupts the production of two lipids, PtdIns5P and PtdIns (3,5)P2, which are synthesized by PIKfyve . The disruption of these lipids affects the normal functioning of the endosomal and lysosomal system, leading to a unique mechanism of action that involves the disruption of lysosomal function .

Biochemical Pathways

The inhibition of PIKfyve by Apilimod mesylate disrupts the normal functioning of the endosomal and lysosomal system . This disruption affects the downstream biochemical pathways, including membrane homeostasis, endosomal trafficking, and autophagy . Furthermore, it also prevents IL-12/IL-23 mediated immune responses .

Result of Action

The result of Apilimod mesylate’s action is the induction of cytotoxicity in B-cell non-Hodgkin lymphoma (B-NHL) cells . This cytotoxicity is driven by the inhibition of PIKfyve and the subsequent disruption of lysosomal function . It has been observed to have broad anticancer activity in vitro and in vivo across all subtypes of B-NHL .

Action Environment

The action, efficacy, and stability of Apilimod mesylate can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of certain genetic factors in the patient, such as mutations in the kinase domain of PIKfyve . Additionally, the drug’s action can be influenced by the cellular environment, particularly the status of the endosomal and lysosomal system . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Apilimod mesylate exhibits exquisite specificity for phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase . PIKfyve makes two lipids, PtdIns5P and PtdIns (3,5)P2, whose syntheses are efficiently and similarly inhibited by Apilimod mesylate .

Cellular Effects

Apilimod mesylate has selective cytotoxic activity in B-cell non-Hodgkin lymphoma (B-NHL) compared with normal cells . It induces B-NHL cytotoxicity through a unique mechanism of action that involves the disruption of lysosomal function . Treatment with Apilimod mesylate was associated with enlargement of the lysosomal compartment and increase of pro- (inactive) cathepsin levels without lysosomal membrane permeabilization and mature (active) cathepsin accumulation in the cytosol .

Molecular Mechanism

Apilimod mesylate-mediated cytotoxicity is driven by PIKfyve inhibition . It interferes with the endo/lysosomal trafficking and can indirectly block the activation of proteases as shown for Cathepsin B and L . Apilimod mesylate thereby likely interferes with proteolytic activation of the S protein and prevents host cell invasion .

Temporal Effects in Laboratory Settings

Apilimod mesylate displays nanomolar activity in vitro . Administration of Apilimod mesylate (100 nM; 60 min) in human embryonic kidney cells powerfully reduces levels of both PtdIns5P and PtdIns (3,5)P2 . These findings, along with observations that Apilimod mesylate treatment robustly impairs endolysosomal membrane traffic, point to disruption of lysosomal homeostasis as an important component of the cytotoxic effects of Apilimod mesylate .

Dosage Effects in Animal Models

In vivo studies demonstrate single-agent efficacy as well as synergy with approved B-NHL drugs . With oral dosing of 60 mg/kg Apilimod mesylate (approximately 41 mg/kg Apilimod free base; twice a day), a 48% inhibition of tumor growth was observed in a mouse model .

Metabolic Pathways

Transport and Distribution

Given its role as a PIKfyve inhibitor, it is likely to be involved in endosomal and lysosomal trafficking .

Subcellular Localization

Apilimod mesylate, as a PIKfyve inhibitor, is likely to be localized in the endosomes and lysosomes where PIKfyve is active

Propriétés

IUPAC Name |

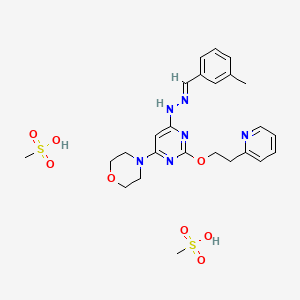

methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJWNIKZLYZYSY-OKUPSQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870087-36-8 | |

| Record name | Apilimod mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APILIMOD MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

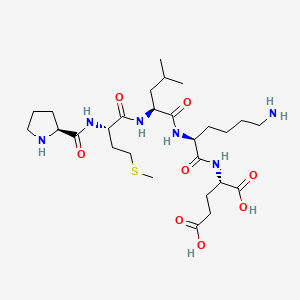

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)